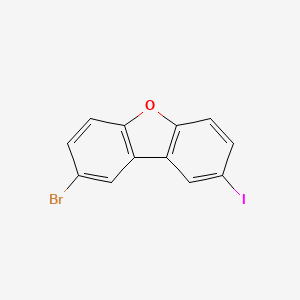

2-Bromo-8-iododibenzofuran

Vue d'ensemble

Description

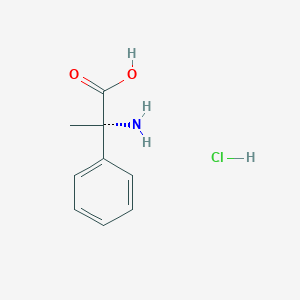

2-Bromo-8-iododibenzofuran is a potent, cell-permeable inhibitor of the Ca2±dependent protease, calpain . It prevents collagen- and thrombin-induced platelet aggregation, probably by blocking calpain induced phospholipase C and thromboxane synthase activation .

Molecular Structure Analysis

The molecular formula of this compound is C12H6BrIO, and its molecular weight is 372.99 . It appears as a white to almost white powder or crystal .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a melting point range of 171.0 to 175.0°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

One of the primary applications of 2-Bromo-8-iododibenzofuran derivatives is in the field of synthetic chemistry, where these compounds are used as building blocks for more complex molecular structures. For instance, the synthesis of 3-Bromo-2-phenylbenzofuran was achieved through Sonogashira cross-coupling reaction and cyclization from 2-iodophenol, showcasing the potential for creating complex compounds with specific structural characteristics. The resultant compound was obtained with a high overall yield (91.1%), and its structure was thoroughly characterized using 1H NMR and MS spectra (Shu, 2011).

Palladium-Catalyzed Domino Reactions

Another significant application of similar compounds is in palladium-catalyzed domino reactions. For instance, a study demonstrated the palladium-catalyzed tandem cyclization of various alkene-tethered aryl iodides. This protocol utilized o-bromobenzoic acids as coupling partners to achieve the insertion of aromatic rings through the cleavage of C(sp2)-Br and decarboxylation, resulting in the assembly of various dibenzoisoquinolinediones and dibenzoisoquinolinones. This approach was noted for its regioselective product formation and broad substrate scope (Luo et al., 2019).

Mechanistic Studies and Library Synthesis

Further, the potential of this compound derivatives extends into mechanistic studies and the synthesis of focused libraries. A study detailed the efficient synthesis of 2- or 4-iododibenzofurans via CuI-mediated sequential iodination/cycloetherification of two aromatic C-H bonds in o-arylphenols. This process allowed for the modification of both preexisting electron-withdrawing groups and the newly introduced iodide, facilitating a focused dibenzofuran library synthesis. The mechanistic aspect of this study suggested a Cu(III)-mediated rate-limiting C-H activation step in cycloetherification (Zhao et al., 2012).

Cu-Catalyzed Reactions for Diverse Synthesis

Additionally, 1-bromo-2-iodobenzenes, a structurally related compound, were used in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones to selectively deliver 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This process was noted for its high regioselectivity and based on an intermolecular Ullmann-type C-arylation followed by an intramolecular Ullmann-type O-arylation. The study highlighted the potential for creating substituted products by employing various substituted 1-bromo-2-iodobenzenes and 1,3-cyclohexanediones as substrates (Aljaar et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-8-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVNDQRPHHDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)